1-Pentylpiperidin-4-ol
Overview
Description
1-Pentylpiperidin-4-ol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyl group at the nitrogen atom and a hydroxyl group at the fourth carbon atom. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-Pentylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . The compound’s antagonistic activity against the CCR5 receptor has been evaluated and found to be promising for the potential treatment of HIV .
Biochemical Analysis
Biochemical Properties
1-Pentylpiperidin-4-ol, like other piperidin-4-ol derivatives, has been evaluated for its role in biochemical reactions . It has been found to interact with the chemokine receptor CCR5, which is an essential coreceptor in the process of HIV-1 entry . The compound’s interaction with this receptor suggests it may have potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 .
Cellular Effects
They have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These compounds can inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CCR5 receptor . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction can potentially block the entry of HIV-1, providing a possible mechanism for the treatment of this disease .
Transport and Distribution
Lipid transfer proteins (LTPs) play a significant role in the transport and distribution of lipids, which could potentially apply to lipid-like compounds such as this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-pentylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-pentylpiperidin-4-one. This process uses hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction. The reaction is carried out under high pressure and temperature to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1-pentylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Pentylpiperidin-4-one.
Reduction: 1-Pentylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Pentylpiperidin-4-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the pentyl and hydroxyl groups.
1-Pentylpiperidine: Similar structure but without the hydroxyl group.
1-Phenethylpiperidin-4-ol: A related compound with a phenethyl group instead of a pentyl group.
Uniqueness: 1-Pentylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pentyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-pentylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-7-11-8-5-10(12)6-9-11/h10,12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHKXWLVLVBJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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